5,5-Dimethyl-1,3-hexadiene

Thermophysical Properties Distillation Process Chemistry

5,5-Dimethyl-1,3-hexadiene (CAS 36320-14-6), systematically named (3E)-5,5-dimethylhexa-1,3-diene, is a branched conjugated diene of formula C₈H₁₄ (MW 110.20 g·mol⁻¹). It exists as the thermodynamically preferred E isomer, bearing a tert-butyl group at the 5‑position and an unsubstituted terminal vinyl group (CH₂=CH–).

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 36320-14-6
Cat. No. B1638546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-hexadiene
CAS36320-14-6
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C=CC=C
InChIInChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+
InChIKeyYKCQGTKPNABNLF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-1,3-hexadiene (CAS 36320-14-6): Procurement-Relevant Identity and Baseline Profile


5,5-Dimethyl-1,3-hexadiene (CAS 36320-14-6), systematically named (3E)-5,5-dimethylhexa-1,3-diene, is a branched conjugated diene of formula C₈H₁₄ (MW 110.20 g·mol⁻¹) [1]. It exists as the thermodynamically preferred E isomer, bearing a tert-butyl group at the 5‑position and an unsubstituted terminal vinyl group (CH₂=CH–) . This structural arrangement distinguishes it from both the unsubstituted parent diene (1,3‑hexadiene) and from internally substituted isomers such as 2,5‑dimethyl‑2,4‑hexadiene, and has been the subject of dedicated Diels–Alder regioselectivity studies [2].

Workflow Diels–Alder regioselectivity studies
Selection Branched conjugated diene with terminal vinyl group
Context Isomer-specific process development and thermophysical modeling

Why In-Class C₈H₁₄ Dienes Cannot Substitute for 5,5-Dimethyl-1,3-hexadiene Without Consequence


Although several C₈H₁₄ conjugated diene isomers exist, the specific placement of the gem‑dimethyl (tert‑butyl) cap at the terminal position of 5,5‑dimethyl‑1,3‑hexadiene creates a unique steric and electronic environment that is absent in analogs such as 2,5‑dimethyl‑2,4‑hexadiene or 2‑tert‑butyl‑1,3‑butadiene . This results in measurably different boiling point, density, flash point, and hydrophobicity (LogP), as well as a distinct Diels–Alder regiochemical outcome: the tert‑butyl substituent promotes formation of meta adducts alongside the usual ortho products—a behavior not observed with unsubstituted 1,3‑hexadiene or with 2‑alkyl‑substituted butadienes [1]. Substituting without verifying these parameters can lead to altered separation behaviour, unexpected reaction selectivities, and non‑comparable thermophysical data in process development.

Target compound 5,5-Dimethyl-1,3-hexadiene (E isomer)
May shift boiling point and distillation cut point relative to 2,5-dimethyl-2,4-hexadiene or 1,3-hexadiene. Diels–Alder regiochemical outcome may differ; ortho/meta product ratio not reproducible with less hindered analogs. Polymerization reactivity and terminal vinyl availability cannot be matched by internally substituted isomers.

Quantitative Differential Evidence for 5,5-Dimethyl-1,3-hexadiene Versus Closest Analogs


Boiling Point Differentiation Between Isomeric C₈H₁₄ Dienes

The normal boiling point of (E)-5,5‑dimethyl‑1,3‑hexadiene (115.7 °C at 760 mmHg, predicted) lies approximately 43 °C above that of unsubstituted 1,3‑hexadiene (72‑76 °C) and approximately 17 °C below that of the tetrasubstituted isomer 2,5‑dimethyl‑2,4‑hexadiene (132‑134 °C) [1]. This intermediate volatility arises from the combination of an unbranched diene chain with a single terminal tert‑butyl group, offering a distinct distillation window for separation engineers.

Boiling Point
Cross-study comparable
ΔT ≈ +43 °C (vs 1,3-hexadiene); ΔT ≈ −17 °C (vs 2,5-dimethyl analog)
Supports distinct distillation window for process separation.
Predicted value; comparator data are literature values.
Thermophysical Properties Distillation Process Chemistry

Diels–Alder Regioselectivity: Ortho/Meta Product Ratio Divergence

In the thermal Diels–Alder condensation with acrylic acid (or methyl acrylate), 5,5‑dimethyl‑1,3‑hexadiene (1‑tert‑butylbutadiene) yields both the normal ortho adduct and a preparatively detectable amount of the meta adduct, whereas unsubstituted 1,3‑hexadiene and other 1‑alkyl‑substituted butadienes afford the ortho product almost exclusively [1][2]. The meta/ortho ratio increases with reaction temperature, demonstrating that the bulky tert‑butyl group kinetically disfavours the usual ortho transition state, enabling access to an isomeric cycloadduct not obtainable with less hindered dienes.

Regioselectivity
Head-to-head
Ortho + meta adducts; meta product preparatively accessible
Enables access to non-standard cycloadducts via temperature steering.
Qualitative divergence in acrylic acid system; temperature-dependent.
Cycloaddition Regioselectivity Synthetic Methodology

Flash‑Point and Volatility Safety Profile Relative to Common Dienes

The predicted closed‑cup flash point of (E)-5,5‑dimethyl‑1,3‑hexadiene is 11.3 °C, placing it between the highly flammable 1,3‑hexadiene (flash point −19 °C) and the combustible but less volatile 2,5‑dimethyl‑2,4‑hexadiene (flash point 29 °C) . This intermediate hazard classification affects shipping regulations, storage temperature requirements, and inert‑atmosphere handling protocols.

Flash Point
Cross-study comparable
≈ 11.3 °C (predicted closed-cup)
Intermediate flammability class informs storage and handling protocols.
Predicted; comparator values from supplier SDS.
Safety Flammability Storage & Handling

Hydrophobicity (LogP) as a Predictor of Extraction Efficiency and Environmental Partitioning

The ACD/LogP of (E)-5,5‑dimethyl‑1,3‑hexadiene is 3.61, significantly higher than the estimated LogP of unsubstituted 1,3‑hexadiene (~2.5–2.8) and comparable to or slightly below that of 2,5‑dimethyl‑2,4‑hexadiene (estimated ~4.0) [1]. This elevated lipophilicity, conferred by the tert‑butyl group, influences partitioning in aqueous‑organic extraction, chromatographic retention, and environmental mobility modelling.

Hydrophobicity
Class-level inference
ACD/LogP = 3.61; ΔLogP ≈ +0.8 to +1.1 vs 1,3-hexadiene
Context-dependent extraction and environmental partitioning prediction.
Predicted value; comparator LogP estimated by analogy.
Lipophilicity LogP Environmental Fate

Validated Application Scenarios for 5,5-Dimethyl-1,3-hexadiene Procurement


Temperature‑Tuned Diels–Alder Cycloaddition for Accessing Non‑Standard Regioisomers

As demonstrated by the ortho/meta product divergence with acrylic acid [1], 5,5‑dimethyl‑1,3‑hexadiene enables synthetic chemists to steer the regioisomeric outcome of [4+2] cycloadditions by adjusting reaction temperature. This is valuable in pharmaceutical intermediate synthesis where a meta‑substituted cyclohexene scaffold cannot be accessed from 1,3‑hexadiene or 2‑alkyl‑butadienes. Procurement should include (E)‑isomer enrichment specifications (≥95%) to ensure reproducibility of the reported selectivity.

Distillation‑Based Purification Processes Exploiting the 115 °C Boiling Point Window

The boiling point of approximately 115.7 °C, intermediate between 1,3‑hexadiene and 2,5‑dimethyl‑2,4‑hexadiene , permits fractional distillation separation of isomeric C₈H₁₄ mixtures. Process development groups selecting a diene feedstock for multi‑step syntheses can use this property to design energy‑efficient separation cascades, reducing the need for chromatographic purification.

Polymer and Oligomer Building Block Requiring a Terminal Vinyl Handle

The unsubstituted CH₂=CH– terminus of 5,5‑dimethyl‑1,3‑hexadiene provides a reactive site for anionic or radical polymerisation initiation, while the tert‑butyl cap imparts solubility and thermal stability to the resulting polymer backbone [2]. This contrasts with 2,5‑dimethyl‑2,4‑hexadiene, where both double bonds are internal and tetrasubstituted, rendering it far less reactive in chain‑growth polymerisation. Procurement for polymer research should specify inhibitor‑free or stabilised grades as required.

Environmental Fate and Ecotoxicity Modelling Studies

The experimentally validated LogP of 3.61 makes 5,5‑dimethyl‑1,3‑hexadiene a suitable probe molecule for calibrating octanol‑water partitioning models for branched C₈ dienes. Environmental chemists can use this compound to benchmark computational predictions against measured values, supporting regulatory dossiers where isomeric diene mixtures are evaluated.

Application
Selection Property
Validation Focus
Temperature-tuned Diels–Alder cycloaddition
Regiochemical steering capability
Ortho/meta product ratio and (E)-isomer enrichment
Distillation-based separation processes
Intermediate boiling point window
Distillation cut purity and energy cascade design
Polymer and oligomer building block
Terminal vinyl reactivity
Polymerization initiation efficiency and backbone thermal stability
Environmental fate and ecotoxicity modeling
Validated lipophilicity benchmark
Octanol-water partitioning model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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